molecular formula C11H10N2 B2930243 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2306270-31-3

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

Cat. No. B2930243
CAS RN: 2306270-31-3
M. Wt: 170.215
InChI Key: TVBUZTNCSRRRGZ-UHFFFAOYSA-N
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Description

“1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is a chemical compound . It is related to the class of compounds known as spiro[indole-3,3’-cyclopropanes] .


Molecular Structure Analysis

The molecular formula of “1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is C10H11N . The exact structure would depend on the position and bonding of the carbonitrile group.

Scientific Research Applications

Synthesis and Organic Electronics Applications A novel and efficient synthesis route has been developed for polycyano-containing ligands, including 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile. These compounds exhibit potential for use in organic electronics and as ionic liquid components, owing to their unique structural properties and stability (Karpov et al., 2016).

Reactivity with Nucleophiles The reactivity of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with oxygen-centered nucleophiles has been studied. This research highlights how these compounds can form addition products that maintain the three-membered ring, suggesting potential for further chemical transformations and applications (Kayukov et al., 2011).

Catalyst-Free Synthesis of Spiro[Indoline] Derivatives A catalyst-free, highly diastereoselective synthesis method has been developed for spiro[cyclopropane-1,3′-indolin]-2′-ones. This synthesis approach, utilizing ethyl diazoacetate, highlights the potential for creating spiro[indoline] derivatives efficiently, which could have implications in medicinal chemistry and material science (Maurya et al., 2014).

Thermal Rearrangement and Synthesis Flexibility The thermal rearrangement of nitrone and nitrile oxide cycloadducts to bicyclopropylidene, yielding compounds like 3-spirocyclopropane-4-pyridone, showcases the structural flexibility and synthetic utility of spiro[cyclopropane-1,3'-indole] derivatives. This ability to rearrange under specific conditions opens up pathways for novel synthetic strategies in organic chemistry (Goti et al., 1996).

Green Synthesis in Water An environmentally friendly synthesis method has been reported for spiro[indoline] derivatives, utilizing a one-pot, three-component reaction in water. This method emphasizes the importance of sustainable chemical processes in the development of complex organic molecules (Rahmati et al., 2012).

properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-6-8-1-2-10-9(5-8)11(3-4-11)7-13-10/h1-2,5,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBUZTNCSRRRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

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